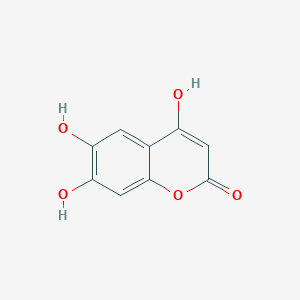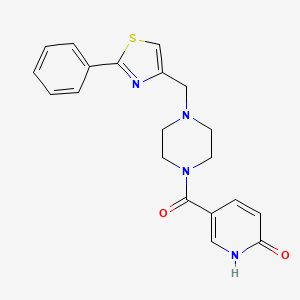
5-(4-((2-phenylthiazol-4-yl)methyl)piperazine-1-carbonyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-((2-phenylthiazol-4-yl)methyl)piperazine-1-carbonyl)pyridin-2(1H)-one is a compound that has been synthesized and studied for its potential applications in scientific research. This compound, also known as PTC-209, has been found to have promising effects in various areas of research, including cancer treatment and stem cell therapy.
Applications De Recherche Scientifique
Acetylcholinesterase Inhibitor Development
Researchers Yurttaş, Kaplancıklı, and Özkay (2013) synthesized derivatives related to 5-(4-((2-phenylthiazol-4-yl)methyl)piperazine-1-carbonyl)pyridin-2(1H)-one, evaluating their activity as acetylcholinesterase inhibitors. They discovered compounds with significant inhibitory activity, suggesting potential applications in treating diseases like Alzheimer's. This research indicates the compound's relevance in developing treatments for neurological disorders (Yurttaş et al., 2013).
Antibacterial Agent Synthesis
Pitucha, Wujec, Dobosz, Kosikowska, and Malm (2005) explored the antibacterial properties of similar compounds, including derivatives of piperazine. Their findings suggest that these compounds can be effective against various bacterial strains, highlighting their potential in creating new antibacterial drugs (Pitucha et al., 2005).
5-HT2 Antagonist Activity
Watanabe, Usui, Kobayashi, Yoshiwara, Shibano, Tanaka, Morishima, Yasuoka, and Kanao (1992) investigated the 5-HT2 antagonist activity of compounds featuring a piperazine group. These findings are significant for developing treatments for psychiatric disorders, as 5-HT2 receptors are implicated in various mental health conditions (Watanabe et al., 1992).
Antimicrobial Activity
Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, and Demirbas (2007) synthesized novel 1,2,4-Triazole derivatives, including those related to the compound , and screened them for antimicrobial activities. They found good to moderate activities against test microorganisms, pointing to potential uses in combating infections (Bektaş et al., 2007).
Insecticide Development
Cai, Li, Fan, Huang, Shao, and Song (2010) designed and synthesized derivatives based on this compound as novel insecticides. Their research demonstrated these compounds' potential in controlling agricultural pests, suggesting a role in integrated pest management strategies (Cai et al., 2010).
Propriétés
IUPAC Name |
5-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c25-18-7-6-16(12-21-18)20(26)24-10-8-23(9-11-24)13-17-14-27-19(22-17)15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGOKGFDIVYTSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3)C(=O)C4=CNC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-((2-phenylthiazol-4-yl)methyl)piperazine-1-carbonyl)pyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

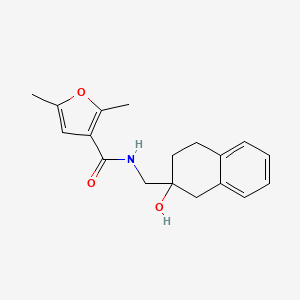
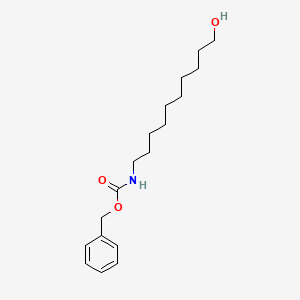
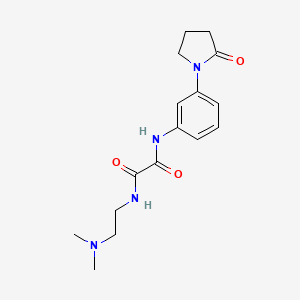
![N-[5-((Z)-2-{3-[(cyclooctylamino)sulfonyl]-4-methylphenyl}vinyl)-3-methylisoxazol-4-yl]acetamide](/img/structure/B2558350.png)
![N-(3-hydroxy-3-phenylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2558352.png)
![N-(2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)but-2-ynamide](/img/structure/B2558353.png)
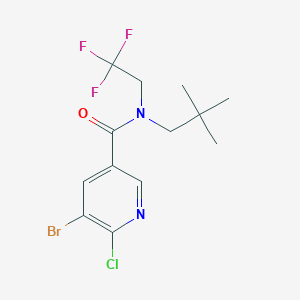
![N-(benzofuran-2-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2558356.png)
![N,N-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline](/img/structure/B2558357.png)
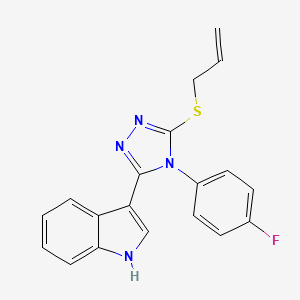
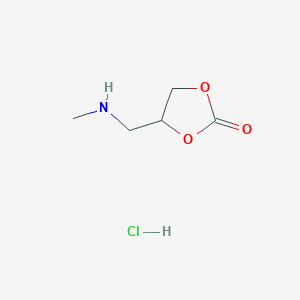
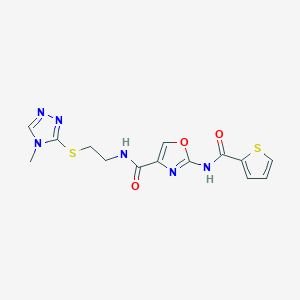
![N-(sec-butyl)-3-(2-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2558363.png)
